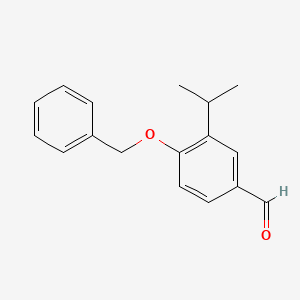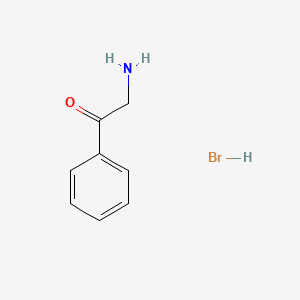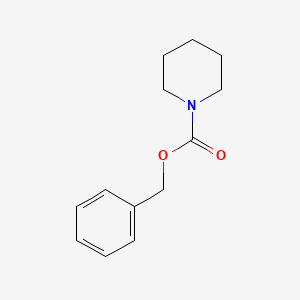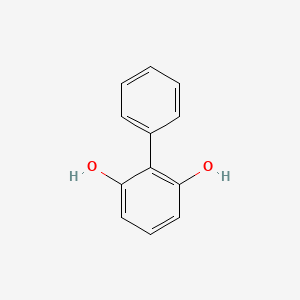
2-phenylbenzene-1,3-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-phenylbenzene-1,3-diol can be synthesized through several methods. One common approach involves the dihydroxylation of biphenyl derivatives. This can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-phenylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.
Scientific Research Applications
2-phenylbenzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-phenylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The biphenyl structure allows for π-π interactions and other aromatic interactions, which can affect its binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
1,1’-biphenyl-2,2’-diol: Similar structure but with hydroxyl groups at different positions.
1,1’-biphenyl-4,4’-diol: Another biphenyl diol with hydroxyl groups at the para positions.
2,2’-dihydroxybiphenyl: A closely related compound with hydroxyl groups at the ortho positions.
Uniqueness
The ortho positioning of the hydroxyl groups allows for unique intramolecular interactions and reactivity patterns compared to other biphenyl diols .
Properties
CAS No. |
3796-74-5 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-phenylbenzene-1,3-diol |
InChI |
InChI=1S/C12H10O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8,13-14H |
InChI Key |
UPXZHXVOMCGZDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

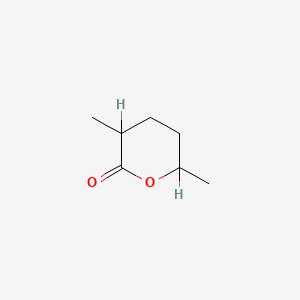
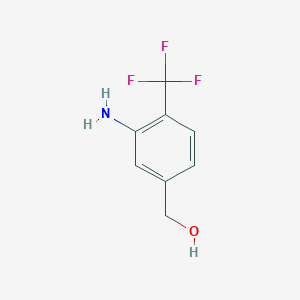
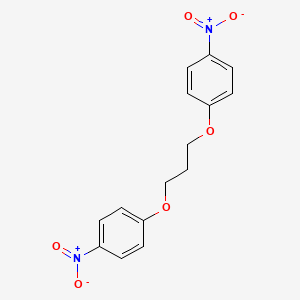
![Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-](/img/structure/B3051945.png)
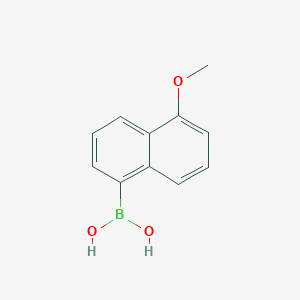
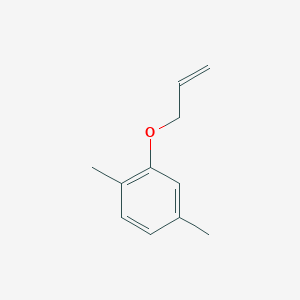
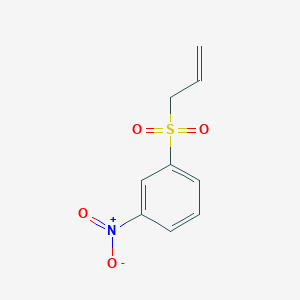
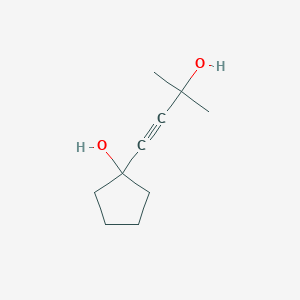
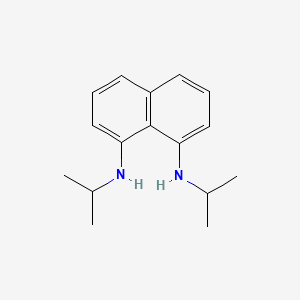
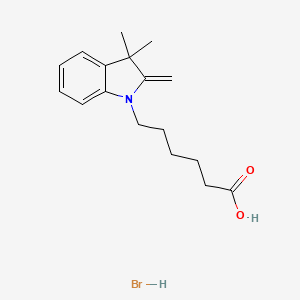
![4-(2-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-2-{[4-(ethoxycarbonyl)-phenyl]carbamoyl}acetamido)benzoate](/img/structure/B3051957.png)
